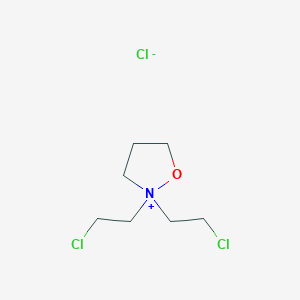
2,2-Bis(2-chloroethyl)isoxazolidinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Bis(2-chloroethyl)isoxazolidinium chloride, also known as isophosphamide mustard, is a chemical compound that belongs to the class of nitrogen mustard alkylating agents. It is a prodrug that is converted to an active form in the body, which then binds to DNA and causes damage to cancer cells. This compound has been extensively studied for its potential use in cancer treatment and research.
Mécanisme D'action
The mechanism of action of 2,2-Bis(2-chloroethyl)isoxazolidinium chloride involves the formation of DNA adducts. These adducts interfere with DNA replication and transcription, leading to DNA damage and cell death. This process is selective for cancer cells, as they have a higher rate of replication and are more susceptible to DNA damage.
Effets Biochimiques Et Physiologiques
2,2-Bis(2-chloroethyl)isoxazolidinium chloride has been shown to have a variety of biochemical and physiological effects. It can cause DNA damage, which leads to cell death. It can also cause changes in gene expression, which can affect cell growth and differentiation. Additionally, this compound can affect the immune system, leading to immunosuppression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2-Bis(2-chloroethyl)isoxazolidinium chloride in lab experiments is its selectivity for cancer cells. This makes it a useful tool for studying cancer biology and developing new cancer treatments. However, this compound can also be toxic to normal cells, which can limit its use in certain experiments. Additionally, the synthesis of this compound can be complex and time-consuming, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on 2,2-Bis(2-chloroethyl)isoxazolidinium chloride. One area of interest is the development of new analogs that are more selective for cancer cells and less toxic to normal cells. Another area of research is the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is ongoing research on the mechanism of action of this compound, which could lead to the development of new cancer therapies.
Méthodes De Synthèse
The synthesis of 2,2-Bis(2-chloroethyl)isoxazolidinium chloride involves the reaction of isophosphoramide with hydrochloric acid. The resulting compound is then purified through recrystallization. This method has been widely used in the production of this compound for research and clinical purposes.
Applications De Recherche Scientifique
2,2-Bis(2-chloroethyl)isoxazolidinium chloride has been extensively studied for its potential use in cancer treatment. It has been shown to be effective against a variety of cancers, including lymphoma, leukemia, and breast cancer. This compound works by binding to DNA and causing damage to cancer cells, which then triggers apoptosis or cell death.
Propriétés
Numéro CAS |
101670-72-8 |
|---|---|
Nom du produit |
2,2-Bis(2-chloroethyl)isoxazolidinium chloride |
Formule moléculaire |
C7H14Cl3NO |
Poids moléculaire |
234.5 g/mol |
Nom IUPAC |
2,2-bis(2-chloroethyl)-1,2-oxazolidin-2-ium;chloride |
InChI |
InChI=1S/C7H14Cl2NO.ClH/c8-2-5-10(6-3-9)4-1-7-11-10;/h1-7H2;1H/q+1;/p-1 |
Clé InChI |
PTYOMFDLQDODMR-UHFFFAOYSA-M |
SMILES |
C1C[N+](OC1)(CCCl)CCCl.[Cl-] |
SMILES canonique |
C1C[N+](OC1)(CCCl)CCCl.[Cl-] |
Synonymes |
2,2-bis(2-chloroethyl)-1-oxa-2-azoniacyclopentane chloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(S,S)-2,3-Epoxyhexyloxy]phenyl 4-(decyloxy)benzoate](/img/structure/B10187.png)

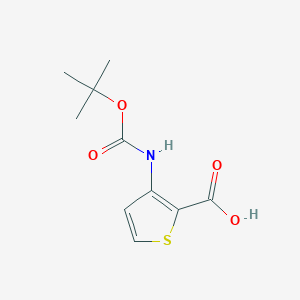
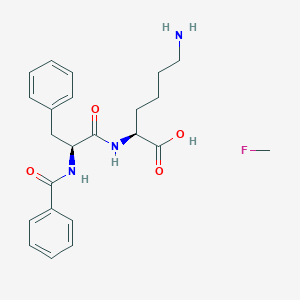
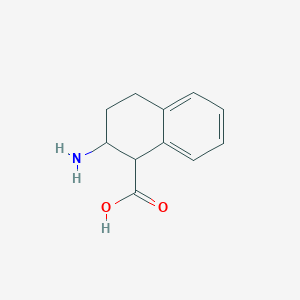
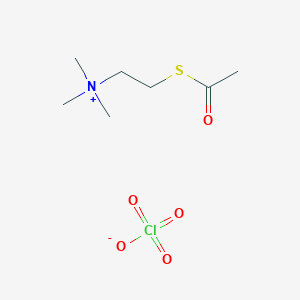
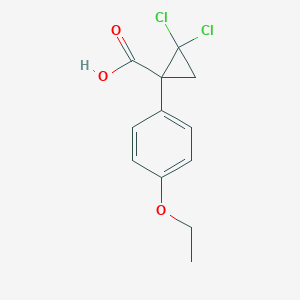
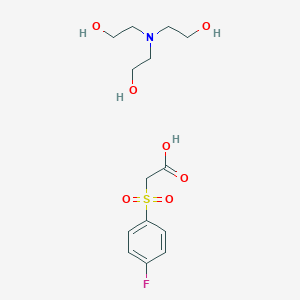
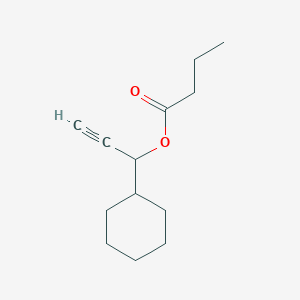
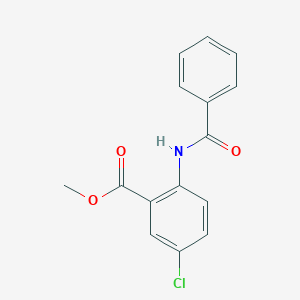
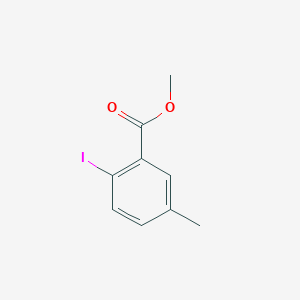
![2-Chloro-N-(2,3,3-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide](/img/structure/B10211.png)

